molecular formula C13H13ClN2O3 B14579189 8-Hydroxy-1-[2-(hydroxyimino)-3-oxobutyl]quinolin-1-ium chloride CAS No. 61655-87-6

8-Hydroxy-1-[2-(hydroxyimino)-3-oxobutyl]quinolin-1-ium chloride

Cat. No.: B14579189
CAS No.: 61655-87-6
M. Wt: 280.70 g/mol
InChI Key: WFUGACSPNULPGO-UHFFFAOYSA-N
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Description

8-Hydroxy-1-[2-(hydroxyimino)-3-oxobutyl]quinolin-1-ium chloride is a chemical compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-1-[2-(hydroxyimino)-3-oxobutyl]quinolin-1-ium chloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Hydroxy and Hydroxyimino Groups: The hydroxy group can be introduced via hydroxylation reactions, while the hydroxyimino group can be introduced through oximation reactions using hydroxylamine.

    Formation of the Quaternary Ammonium Salt:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-1-[2-(hydroxyimino)-3-oxobutyl]quinolin-1-ium chloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles to form different quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various quaternary ammonium salts.

Scientific Research Applications

8-Hydroxy-1-[2-(hydroxyimino)-3-oxobutyl]quinolin-1-ium chloride has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to chelate metal ions.

    Industry: Used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Hydroxy-1-[2-(hydroxyimino)-3-oxobutyl]quinolin-1-ium chloride involves its ability to interact with various molecular targets:

    Metal Ion Chelation: The hydroxy and hydroxyimino groups can chelate metal ions, which is important for its biological activity.

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    DNA Intercalation: The quinoline ring system can intercalate into DNA, disrupting its function and leading to potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A simpler analogue with similar metal chelation properties.

    Quinoline-2,4-dione: Another quinoline derivative with different substitution patterns and biological activities.

    8-Hydroxyquinoline-5-sulfonic acid: A sulfonated derivative with enhanced water solubility and different applications.

Uniqueness

8-Hydroxy-1-[2-(hydroxyimino)-3-oxobutyl]quinolin-1-ium chloride is unique due to its combination of hydroxy and hydroxyimino groups, which provide it with distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

61655-87-6

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

3-hydroxyimino-4-(8-hydroxyquinolin-1-ium-1-yl)butan-2-one;chloride

InChI

InChI=1S/C13H12N2O3.ClH/c1-9(16)11(14-18)8-15-7-3-5-10-4-2-6-12(17)13(10)15;/h2-7H,8H2,1H3,(H-,16,17,18);1H

InChI Key

WFUGACSPNULPGO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NO)C[N+]1=CC=CC2=C1C(=CC=C2)O.[Cl-]

Origin of Product

United States

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